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Abstract

Enpatoran hydrochloride (also known as M5049) is a potent and selective dual inhibitor of
Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). As a small molecule antagonist, it is
under investigation for its potential therapeutic applications in autoimmune diseases such as
systemic lupus erythematosus (SLE) and cutaneous lupus erythematosus (CLE). Enpatoran
hydrochloride modulates the innate immune response by blocking the signaling pathways
activated by the recognition of single-stranded RNA (ssRNA) by TLR7 and TLR8. This technical
guide provides an in-depth overview of the chemical structure, physicochemical properties,
mechanism of action, and preclinical and clinical pharmacology of Enpatoran hydrochloride,
intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

Enpatoran is a quinoline derivative with a complex stereochemistry that is crucial for its
biological activity. The hydrochloride salt form is commonly used in research and development.

Table 1: Chemical Identity of Enpatoran and Enpatoran Hydrochloride
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Identifier Enpatoran (Free Base) Enpatoran Hydrochloride
) 5-[(3R,5S)-3-amino-5-
5-[(3R,5S)-3-amino-5- ] o
] o (trifluoromethyl)piperidin-1-
IUPAC Name (trifluoromethyl)piperidin-1- o o
o o ylJquinoline-8-carbonitrile
yl]quinoline-8-carbonitrile[1] ]
hydrochloride

CAS Number 2101938-42-3[1][2] 2101945-93-9[3]

Molecular Formula

CieH1sF3N4[1][2][4]

Ci6H15F3N4-HCI

Molecular Weight 320.31 g/mol [2][4][5] 356.77 g/mol
N#CC(C=C1)=C(N=CC=C2)C2 [H]CIL.N#CC(C=C1)=C(N=CC=
SMILES =C1N3C--INVALID-LINK--C-- C2)C2=C1N3C--INVALID-

INVALID-LINK--C3[3][6]

LINK--C--INVALID-LINK--C3[3]

Table 2: Physicochemical Properties of Enpatoran Hydrochloride

Property Value Source
Melting Point Data not available N/A

pKa Data not available N/A

LogP (XLogP3-AA) 2.7 (Computed for free base) PubChem

Solubility

Soluble in DMSO (18 mg/mL)
[6]

Selleck Chemicals

Mechanism of Action

Enpatoran hydrochloride is a selective dual antagonist of TLR7 and TLR8, which are

endosomal pattern recognition receptors that recognize single-stranded RNA. The activation of

these receptors is a key driver of the innate immune response and is implicated in the

pathophysiology of certain autoimmune diseases. By binding to TLR7 and TLR8, Enpatoran

prevents the recruitment of the adaptor protein MyD88, thereby inhibiting the downstream

signaling cascade.[7]
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This blockade of the MyD88-dependent pathway prevents the activation of key transcription
factors, including nuclear factor-kappa B (NF-kB) and interferon regulatory factors (IRFs).
Consequently, the production of pro-inflammatory cytokines and type | interferons, which are
central to the inflammatory processes in autoimmune diseases, is suppressed.
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Figure 1. Enpatoran Inhibition of TLR7/8 Signaling
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In Vitro Pharmacology

Enpatoran hydrochloride has demonstrated potent and selective inhibition of TLR7 and TLR8
in cellular assays. The half-maximal inhibitory concentrations (ICso) have been determined in
human embryonic kidney (HEK293) cells engineered to express these receptors.

Table 3: In Vitro Inhibitory Activity of Enpatoran Hydrochloride

Target Cell Line ICs0 (NM)
TLR7 HEK?293 11.1]3]
TLR8 HEK293 24.1[3]

Representative Experimental Protocol: TLR7/8 Inhibition
Assay

The following is a representative protocol for determining the ICso of a TLR7/8 inhibitor in
HEK?293 cells.

Objective: To quantify the inhibitory effect of Enpatoran hydrochloride on TLR7 and TLRS8
activation in a cell-based assay.

Materials:

o HEK293 cells stably expressing human TLR7 or TLR8 and a secreted alkaline phosphatase
(SEAP) reporter gene under the control of an NF-kB promoter.

e Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
e TLR7/8 agonist (e.g., R848).

o Enpatoran hydrochloride.

o SEAP detection reagent.

e 96-well cell culture plates.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b8175992?utm_src=pdf-body
https://www.benchchem.com/product/b8175992?utm_src=pdf-body
https://www.invivogen.com/m5049
https://www.invivogen.com/m5049
https://www.benchchem.com/product/b8175992?utm_src=pdf-body
https://www.benchchem.com/product/b8175992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8175992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

« Luminometer or spectrophotometer.

Procedure:

o Cell Seeding: Seed the HEK293-TLR7 or -TLR8 cells in a 96-well plate at a predetermined
density and allow them to adhere overnight.

o Compound Preparation: Prepare a serial dilution of Enpatoran hydrochloride in cell culture
medium.

o Treatment: Add the diluted Enpatoran hydrochloride to the respective wells. Include a
vehicle control (e.g., DMSO).

o Stimulation: After a pre-incubation period with the inhibitor, add the TLR7/8 agonist R848 to
the wells to stimulate the receptors. Include an unstimulated control.

 Incubation: Incubate the plate for a specified period (e.g., 16-24 hours) to allow for SEAP
expression.

o Detection: Measure the SEAP activity in the cell culture supernatant according to the
manufacturer's instructions for the detection reagent.

o Data Analysis: Calculate the percentage of inhibition for each concentration of Enpatoran
hydrochloride relative to the stimulated and unstimulated controls. Determine the 1Cso value
by fitting the data to a four-parameter logistic curve.

Preparation

Prepare serial dilutions
of Enpatoran HCI
Seed HEK293-TLR7/8
cells in 96-well plate

Experiment Analysis

Add Enpatoran HCI Stimulate with Incubate for Measure SEAP activity Calculate % inhibition
to cells TLR7/8 agonist (R848) 16-24 hours in supernatant and determine IC50

Click to download full resolution via product page
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Figure 2. In Vitro IC50 Determination Workflow

Pharmacokinetics

The pharmacokinetic properties of Enpatoran have been evaluated in preclinical species and in
human clinical trials.

Table 4: Preclinical Pharmacokinetic Parameters of Enpatoran

] Plasma Volume of Oral

. Half-life (ta/ o . o

Species Route ) (h) Clearance Distribution Bioavailabil
2
(L/h/kg) (vd) (L/kg) ity (%)

Mouse v 14 14 2.7 100
Rat v 5.0 1.2 8.7 87
Dog \Y 13 0.59 5.7 84

Data from MedChemExpress

In a Phase 1 study in healthy human participants, Enpatoran was well-tolerated, and its
pharmacokinetic parameters were found to be linear and dose-proportional across the
evaluated dose range.

Representative Experimental Protocol: Preclinical
Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of Enpatoran hydrochloride in a
preclinical animal model (e.g., rats).

Materials:
o Male Wistar rats (or other appropriate strain).
o Enpatoran hydrochloride.

e Dosing vehicle (e.g., a solution suitable for oral and intravenous administration).
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» Blood collection supplies (e.g., syringes, tubes with anticoagulant).
e Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS).
Procedure:

e Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week
before the study.

e Dosing:

o Intravenous (IV) Group: Administer a single dose of Enpatoran hydrochloride via tail
vein injection.

o Oral (PO) Group: Administer a single dose of Enpatoran hydrochloride by oral gavage.

e Blood Sampling: Collect blood samples from the animals at predetermined time points (e.qg.,
pre-dose, and at various times post-dose such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

o Plasma Preparation: Process the blood samples to obtain plasma and store frozen until
analysis.

¢ Bioanalysis: Quantify the concentration of Enpatoran in the plasma samples using a
validated LC-MS/MS method.

o Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., half-life,
clearance, volume of distribution, AUC) using appropriate software. Calculate oral
bioavailability by comparing the AUC from the oral and IV groups.

Clinical Development

Enpatoran hydrochloride is currently in clinical development for the treatment of systemic
lupus erythematosus and cutaneous lupus erythematosus. Phase 1 and Phase 2 clinical trials
have been conducted to evaluate its safety, tolerability, pharmacokinetics, and preliminary
efficacy in both healthy volunteers and patient populations.

Conclusion
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Enpatoran hydrochloride is a promising novel therapeutic candidate that selectively targets
TLR7 and TLRS, key drivers of innate immunity. Its mechanism of action, involving the
inhibition of pro-inflammatory cytokine and type | interferon production, makes it a compelling
molecule for the treatment of autoimmune diseases. The data presented in this technical guide
provide a comprehensive overview of its chemical and pharmacological properties to support
further research and development efforts.

Disclaimer: This document is intended for research and informational purposes only.
Enpatoran hydrochloride is an investigational compound and is not approved for any clinical
use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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